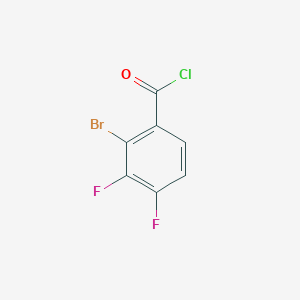

2-Bromo-3,4-difluorobenzoyl chloride

説明

BenchChem offers high-quality 2-Bromo-3,4-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-5-3(7(9)12)1-2-4(10)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFFRAAQRJWYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-3,4-difluorobenzoyl chloride safety data sheet (SDS) PDF

Technical Whitepaper: Operational Safety and Handling of 2-Bromo-3,4-difluorobenzoyl Chloride

Executive Summary & Chemical Profile

2-Bromo-3,4-difluorobenzoyl chloride (CAS: 1000339-51-4) is a highly specialized electrophilic building block used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural motif—combining a reactive acyl chloride, an ortho-bromo handle for cross-coupling, and a difluoro-substituted core—makes it a high-value intermediate for diversifying molecular scaffolds.

However, this utility comes with significant operational risks.[1] It is a potent lachrymator and corrosive agent . Upon contact with atmospheric moisture, it hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding benzoic acid. This whitepaper outlines the technical specifications, toxicological mechanisms, and validated handling protocols required for safe experimentation.

Chemical Identity & Physical Properties

| Property | Data | Note |

| CAS Number | 1000339-51-4 | Unique Identifier |

| Formula | C₇H₂BrClF₂O | |

| Molecular Weight | 255.44 g/mol | |

| Appearance | Colorless to pale yellow liquid | May darken upon storage due to trace hydrolysis |

| Boiling Point | ~105–110 °C @ 15 mmHg | Predicted based on structural analogs |

| Density | ~1.75 g/mL | High density due to halogenation |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Do not use protic solvents |

Hazard Mechanism & Toxicology

To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely a contact irritant; it is a reactive acylating agent.

The Hydrolysis Cascade

The primary hazard stems from the electrophilic carbonyl carbon. Upon contact with nucleophiles (water in mucous membranes, amines in proteins), it undergoes rapid substitution.

-

Inhalation (Lachrymator): The vapor reacts with moisture in the eyes and respiratory tract.

-

Reaction:

-

Effect: The generated HCl causes immediate chemical burns and pulmonary edema at high concentrations.

-

-

Skin Contact (Corrosive): The compound acylates skin proteins (keratin), leading to deep, necrotic burns that heal slowly (Category 1B).

-

Steric Influence: The ortho-bromo substituent provides some steric shielding to the carbonyl, potentially making the hydrolysis slightly slower than unhindered benzoyl chlorides, but this can lead to a false sense of security.

Visualizing the Hazard Pathway

Figure 1: Mechanistic pathway of injury. The dual threat arises from HCl generation and direct protein alkylation.

Operational Handling & Storage

Scientific Integrity Note: Standard nitrile gloves are often insufficient for prolonged handling of halogenated acid chlorides due to permeation.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Fume hood is mandatory . If working outside a hood (e.g., transport), a full-face respirator with Acid Gas (E) and Organic Vapor (OV) cartridges is required.

-

Hands:

-

Splash Protection: Double-gloved Nitrile (minimum 5 mil).

-

Immersion/Bulk: Silver Shield® (Laminate) or Viton® gloves.

-

-

Eyes: Chemical splash goggles (Face shield recommended for quantities >10g).

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen or Argon). Moisture ingress creates HCl pressure buildup, risking bottle explosion upon opening.

-

Temperature: Refrigerate (2–8°C) to retard decomposition.

-

Secondary Containment: Store in a desiccator or a sealed secondary container with activated desiccant (e.g., Drierite) to absorb ambient moisture.

Experimental Protocols: Synthesis & Quenching

Role of the Scientist: You are likely using this for amide coupling or Friedel-Crafts acylation. The following protocols ensure self-validating safety.

A. Safe Weighing & Transfer

-

Ventilation Check: Verify hood flow >100 fpm.

-

Pressure Relief: If the bottle is old, assume HCl pressure. Pierce the septum with a needle connected to a bubbler (NaOH trap) before fully opening.

-

Transfer: Use a dry glass syringe with a wide-bore needle. Avoid pouring.

-

Solvent Compatibility: Dissolve immediately in anhydrous DCM or THF. Avoid DMSO (risk of violent Pummerer-type rearrangement/exotherm with acid chlorides).

B. Validated Quenching Procedure (Waste Disposal)

Never add water directly to the neat acid chloride.

-

Dilution: Dilute the waste stream with an inert solvent (DCM or Toluene).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Neutralization: Slowly add a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and ice.

-

Observation: Watch for CO₂ evolution. Do not cap the vessel.

-

-

Verification: Check pH of the aqueous layer. Ensure pH 7–8 before disposal into halogenated organic waste.

Handling Workflow Diagram

Figure 2: Decision tree for operational handling and emergency response.

Synthesis & Application Context

For drug development professionals, this molecule is a "privileged structure" precursor.

-

Fluorine Effect: The 3,4-difluoro substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

-

Bromine Handle: The 2-bromo position is sterically crowded but essential for subsequent palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to build biaryl systems common in kinase inhibitors.

-

Reactivity Insight: Due to the electron-withdrawing nature of the fluorine atoms and the bromine, the carbonyl carbon is highly electrophilic. However, the ortho-bromo group adds steric bulk.

-

Implication: Reactions with bulky amines (e.g., tert-butylamine) may require higher temperatures or stronger bases (e.g., NaH) compared to unsubstituted benzoyl chloride.

-

References

-

PubChem. (n.d.).[2] 2-Bromo-3,4-difluorobenzoyl chloride (Compound).[3] National Library of Medicine. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Acid Chlorides. UCLA Center for Laboratory Safety. Retrieved from [Link]

-

ECHA. (n.d.). Benzoyl chloride - Substance Information. European Chemicals Agency.[2] Retrieved from [Link]

Sources

Commercial suppliers of 2-Bromo-3,4-difluorobenzoyl chloride

Strategic Sourcing and Application of 2-Bromo-3,4-difluorobenzoyl Chloride in Medicinal Chemistry

Executive Summary & Chemical Profile

Target Molecule: 2-Bromo-3,4-difluorobenzoyl chloride Primary Precursor CAS: 170108-05-1 (Acid form) Target CAS (Reference): 1000339-65-8 (Note: Commercial availability is limited; see Sourcing Strategy).

This guide addresses the sourcing, quality control, and synthetic utility of 2-Bromo-3,4-difluorobenzoyl chloride , a specialized halogenated building block. Due to the high hydrolytic instability of electron-deficient benzoyl chlorides, this reagent is rarely stocked in bulk as the acid chloride.

Senior Scientist Insight: The "2-bromo-3,4-difluoro" motif is a high-value pharmacophore. The ortho-bromo group provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond formation, while the 3,4-difluoro substitution modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Chemical Properties

| Property | Data | Relevance |

| Formula | C₇H₂BrClF₂O | Core scaffold |

| Mol Weight | 255.44 g/mol | Stoichiometry calculations |

| Physical State | Low-melting solid / Oil | Handling difficulty (tends to supercool) |

| Reactivity | High (Electrophile) | Prone to rapid hydrolysis to acid |

| Storage | < -20°C, Inert Gas | Essential to prevent HCl formation |

Strategic Sourcing: The "Make vs. Buy" Decision

Direct sourcing of the acid chloride (CAS 1000339-65-8) is often a bottleneck due to degradation during shipping. The industry standard strategy is to procure the stable Benzoic Acid precursor (CAS 170108-05-1) and generate the chloride in situ or via custom synthesis.

Sourcing Decision Matrix (DOT Visualization)

Caption: Decision tree for sourcing based on regulatory requirements and stability concerns.

Verified Supplier Landscape

Since the acid chloride is unstable, the "Suppliers" listed below represent the most reliable sources for the Acid Precursor (CAS 170108-05-1) or Custom Synthesis capabilities.

Tier 1: Global Catalog Suppliers (High Reliability)

Best for: <100g orders, rapid delivery, verified COAs.

| Supplier | Region | Product Form | Notes |

| Sigma-Aldrich (MilliporeSigma) | Global | Acid (Precursor) | High QC standards; reliable supply chain. |

| Combi-Blocks | USA (San Diego) | Acid (Precursor) | Excellent stock availability for halo-benzenes. |

| Fluorochem | UK/Europe | Acid (Precursor) | Specializes in fluorinated intermediates. |

| Enamine | Ukraine/Global | Acid (Precursor) | Massive building block inventory; custom synthesis available. |

Tier 2: Bulk & Custom Synthesis (Scale-Up)

Best for: >1kg orders, GMP requirements, Custom Chlorination.

-

WuXi AppTec: Can perform the chlorination and ship under Schlenk conditions if absolutely necessary.

-

Pharmablock: Specializes in novel building blocks; likely has the acid in multi-kg stock.

-

ChemPartner: Strong capabilities in halo-aromatic chemistry.

Technical Protocol: In-Situ Generation

For 95% of research applications, generating the chloride immediately before use is the superior method to ensure purity.

Reaction:

2-Bromo-3,4-difluorobenzoic acid + (COCl)₂ → 2-Bromo-3,4-difluorobenzoyl chloride

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and N₂ inlet.

-

Charging: Add 2-Bromo-3,4-difluorobenzoic acid (1.0 eq) and anhydrous DCM (Dichloromethane) [0.5 M concentration].

-

Catalyst: Add catalytic DMF (N,N-Dimethylformamide) (2-3 drops). Critical: This forms the Vilsmeier-Haack intermediate which catalyzes the reaction.

-

Addition: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Evolution of gas (CO + CO₂) indicates reaction progress.

-

Work-up: Concentrate in vacuo to remove excess oxalyl chloride and solvent.

-

Note: Do not use water/bicarbonate wash (it will hydrolyze the product).

-

Result: The residue is the crude acid chloride, usually quantitative enough for the next step.

-

Quality Control & Validation (Self-Validating System)

The Challenge: You cannot inject an acid chloride directly into an HPLC/LC-MS using aqueous mobile phases (it converts back to acid). The Solution: Derivatization with Methanol.

QC Workflow (DOT Visualization)

Caption: Methanolysis protocol to distinguish active Acid Chloride from hydrolyzed Acid impurity.

Interpretation:

-

Peak A (Methyl Ester): Corresponds to active Acid Chloride.

-

Peak B (Free Acid): Corresponds to hydrolyzed/degraded material.

-

Calculation: % Purity = Peak A / (Peak A + Peak B).

Synthetic Utility & Application

The 2-bromo-3,4-difluoro substitution pattern is specifically designed for "Late-Stage Diversification."

-

Amide Coupling: The acid chloride reacts with amines (e.g., anilines, piperazines) to form the core scaffold.

-

SₙAr (Nucleophilic Aromatic Substitution): The 4-position fluorine is activated by the ortho-fluorine and para-carbonyl, allowing displacement by alkoxides or amines under forcing conditions.

-

Cross-Coupling: The 2-bromo position is sterically crowded but reactive towards Suzuki or Stille couplings, allowing the introduction of biaryl systems after the amide is formed.

References

-

PubChem. 2-Bromo-3,4-difluorobenzoic acid (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Product Specification: 2-Bromo-3,4-difluorobenzoic acid (CAS 170108-05-1).Link

-

Combi-Blocks. Catalog Entry: 2-Bromo-3,4-difluorobenzoic acid.Link

-

Clayden, J., et al. Organic Chemistry. (Acid Chloride Synthesis & Stability).[1] Oxford University Press.

-

BenchChem. Synthesis of Halogenated Benzoyl Chlorides.Link

Sources

Application Note: Precision Friedel-Crafts Acylation with 2-Bromo-3,4-difluorobenzoyl Chloride

Strategic Overview: The "Scaffold Hunter's" Reagent

2-Bromo-3,4-difluorobenzoyl chloride is not merely a reagent; it is a high-value "trifunctional" scaffold used extensively in the synthesis of kinase inhibitors and advanced agrochemicals. Its utility stems from three distinct reactive handles, each activatable under specific conditions:

-

Acid Chloride (

): The primary electrophile for Friedel-Crafts acylation to build the molecular core (benzophenone or heterocyclic ketone). -

Ortho-Bromine (

): A sterically demanding handle reserved for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination). -

Difluoro Motif (

): Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, critical for blood-brain barrier penetration.

The Challenge: The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly electrophilic ("hot"), while the ortho-bromine atom introduces significant steric hindrance. This guide details a protocol designed to balance these opposing forces, ensuring high regioselectivity and yield while preventing defluorination or halogen scrambling.

Mechanistic Insight & Reaction Design

The Electronic vs. Steric Conflict

In a standard Friedel-Crafts acylation, the Lewis acid (typically

-

Inductive Activation: The fluorine atoms at positions 3 and 4 are strongly electronegative. They withdraw electron density from the benzene ring, which in turn destabilizes the acylium ion relative to a non-substituted benzoyl cation. Counter-intuitively, this makes the acylium ion more reactive (higher energy electrophile) toward the nucleophilic substrate.

-

Steric Deactivation: The bulky bromine atom at the 2-position (ortho) creates a "kinetic gate." While the acylium ion is electronically potent, the nucleophile (substrate) must approach at a specific trajectory to avoid the bromine cloud.

Implication for Protocol: We cannot rely on "in situ" generation in the presence of the substrate (Perrier procedure) if the substrate is also sterically crowded. We utilize the Bouveault procedure , where the acylium ion is pre-formed to ensure thermodynamic readiness before the substrate is introduced.

Graphviz Diagram: Reaction Pathway & Decision Logic

Caption: Workflow for the controlled acylation using sterically hindered, halogenated benzoyl chlorides. Note the pre-activation step.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3]

-

Electrophile: 2-Bromo-3,4-difluorobenzoyl chloride (1.0 equiv).

-

Substrate: Electron-rich aromatic (e.g., toluene, anisole, fluorobenzene) (1.0 - 1.2 equiv).

-

Catalyst: Anhydrous Aluminum Chloride (

), 99.99% trace metal basis (1.2 - 1.5 equiv).-

Note: Use fresh

. Yellow/gray powder indicates hydrolysis; it should be off-white/yellowish.

-

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

1. System Preparation

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet. Cool to room temperature under Argon flow.

2. Acylium Ion Generation (Pre-Activation)

-

Charge the flask with Anhydrous

(1.2 equiv) . -

Add DCM (5 mL/mmol) . The suspension will be milky.

-

Cool the suspension to 0°C using an ice/water bath.

-

Dissolve 2-Bromo-3,4-difluorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM.

-

Critical Step: Add the acid chloride solution dropwise to the

suspension.-

Observation: The mixture should turn clear or slightly yellow/orange, indicating the formation of the acylium-aluminate complex. Stir for 30 minutes at 0°C.

-

3. Substrate Addition

-

Dissolve the Aromatic Substrate (1.1 equiv) in DCM.

-

Add this solution dropwise to the pre-formed acylium complex over 20–30 minutes.

-

Control: Maintain internal temperature

. The reaction is exothermic.

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.

4. Reaction Monitoring

Stir at RT for 3–12 hours. Monitor via TLC or LCMS.

-

Target Mass: [Substrate MW + 255.4 (Reagent) - 36.5 (HCl)].

-

Common Impurity: Hydrolyzed acid (2-Bromo-3,4-difluorobenzoic acid) if moisture entered the system.

5. Quench and Workup (The "Hydrolysis Trap")

-

Safety: The product ketone forms a strong complex with

.[1] Breaking this complex releases heat and HCl gas.

-

Cool the mixture back to 0°C .

-

Slowly pour the reaction mixture into a beaker containing Ice + 1M HCl .

-

Why Acidic Water? Prevents the precipitation of Aluminum salts (

) which cause emulsions.

-

-

Stir vigorously for 30 minutes until two clear layers form.

-

Extract with DCM (3x). Wash combined organics with Brine, dry over

, and concentrate.

Data Presentation & Troubleshooting

Expected Chemical Shift Data (Validation)

Use this table to validate the integrity of your product versus the starting material.

| Moiety | Starting Material ( | Product (Benzophenone) ( | Diagnostic Change |

| Carbonyl | ~165 ppm ( | ~190-195 ppm ( | Downfield shift of C=O |

| Aromatic H (Substrate) | Multiplet (e.g., 7.0-7.5 ppm) | Split patterns (ortho-deshielding) | Protons ortho to carbonyl shift downfield (~7.8 ppm) |

| Impurity (Acid) | Broad singlet >10 ppm (COOH) | Absent | Presence indicates hydrolysis |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction | Deactivated | Use fresh catalyst from a newly opened bottle. |

| Low Yield / Tarring | Reaction too hot / Polymerization | Keep T < 5°C during addition. Switch solvent to Nitrobenzene. |

| Defluorination | Nucleophilic attack on F | Avoid heating >40°C. Ensure strictly anhydrous conditions (water can act as nucleophile at high T). |

| Positional Isomers | Substrate directing effects | Verify regioselectivity via NOE NMR. Sterics of the 2-Br group usually force para attack on the substrate. |

Safety Protocols (E-E-A-T)

Warning: HF Generation Potential While the primary hazard is HCl gas evolution, the presence of fluorines on the benzene ring introduces a secondary risk. Under extreme conditions (high heat + strong Lewis Acids), C-F bond cleavage can occur, releasing trace Hydrogen Fluoride (HF).

-

Glassware: Inspect for etching (sign of HF).

-

PPE: Double nitrile gloves are mandatory.

-

Quench: Always quench in a fume hood. The exotherm can vaporize DCM, carrying acid fumes.

-

Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

References

-

BenchChem. (2025).[2][3] Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from

-

Sigma-Aldrich. (2024). Friedel–Crafts Acylation: Mechanism and Catalysts. Retrieved from

-

Olah, G. A. (Ed.).[4] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Lewis Acid Selection).

-

Fluorochem. (2025).[2] Safety Data Sheet: 2-Bromo-4,5-difluorobenzoyl chloride. Retrieved from

-

Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation. Retrieved from

Sources

Application Note: Strategic Functionalization of 2-Bromo-3,4-difluorobenzoyl Chloride

Executive Summary

2-Bromo-3,4-difluorobenzoyl chloride is a high-value "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., MEK, BRAF) and antibacterial fluoroquinolone analogs. Its utility stems from its three distinct reactive sites, which allow for orthogonal functionalization. However, the reactivity gradients between the acyl chloride, the two aryl fluorides, and the aryl bromide often lead to synthesis failures if the reaction sequence is not strictly controlled.

This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (SNAr) of this scaffold. It addresses the critical chemo-selectivity issues—specifically, how to prevent uncontrolled double-addition and ensure regioselective substitution at the C4-position.

Chemo- and Regioselectivity Analysis[1][2][3][4]

Successful utilization of this scaffold requires understanding the hierarchy of reactivity. The molecule presents a "Reactivity Triad":

-

Acyl Chloride (C1): Highest Reactivity. Reacts instantaneously with nucleophiles (amines/alcohols) at 0°C.

-

Aryl Fluoride (C4): High Reactivity (SNAr). Activated by the para-carbonyl group. Reacts with amines at elevated temperatures (60–90°C).

-

Aryl Fluoride (C3) & Aryl Bromide (C2): Low Reactivity. The C3-fluorine is meta to the activating carbonyl, making it electronically disfavored for SNAr. The C2-bromine is sterically hindered and a poorer leaving group than fluorine in SNAr, but it serves as a latent handle for Pd-catalyzed cross-couplings.

The "Amide-First" Imperative

Attempting SNAr directly on the acid chloride is operationally hazardous. The nucleophile will preferentially attack the acyl chloride. Therefore, the standard workflow must be Sequential :

-

Cap the Acyl Chloride: Convert to Amide or Ester (Kinetic Control).

-

Perform SNAr: Displace the C4-Fluoride (Thermodynamic Control).

Visualization: Reactivity Vectors

The following diagram illustrates the electronic activation vectors that dictate the C4-selectivity.

Figure 1: Reactivity hierarchy. The Carbonyl (red) dominates initial reactivity. The C4-F (yellow) is the specific target for SNAr due to para-resonance stabilization.

Validated Protocol: Sequential Amidation and SNAr

This protocol describes the synthesis of a 4-amino-2-bromo-3-fluorobenzamide derivative. This is the most common transformation in medicinal chemistry for this scaffold.

Materials

-

Substrate: 2-Bromo-3,4-difluorobenzoyl chloride (1.0 eq)

-

Nucleophile 1 (Amine A): Primary/Secondary amine for amide formation (1.05 eq)

-

Nucleophile 2 (Amine B): Primary/Secondary amine for SNAr (1.2 – 2.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

-

Solvent: Anhydrous THF (Step 1) and DMSO or DMF (Step 2)

Workflow Diagram

Figure 2: Sequential functionalization workflow preventing side reactions.

Detailed Procedure

Step 1: Amide Formation (Kinetic Control)

-

Preparation: Dissolve 2-Bromo-3,4-difluorobenzoyl chloride (1.0 g, 3.9 mmol) in anhydrous THF (10 mL) under Nitrogen/Argon.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents competitive hydrolysis or premature SNAr.

-

Addition: Add DIPEA (1.1 eq) followed by dropwise addition of Amine A (1.0 eq).

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC or LCMS. The acid chloride converts to the amide (M+H observed) almost instantly.

-

Transition:

-

Method A (Two-Step): Concentrate THF, perform an aqueous workup (EtOAc/NaHCO3), and isolate the crude benzamide. This is recommended if Amine B is expensive or valuable.

-

Method B (Telescoped): If the solvent system allows (e.g., if THF is swapped for DMF initially), proceed directly to Step 2.

-

Step 2: SNAr Reaction (Thermodynamic Control)

-

Solvation: Dissolve the crude benzamide from Step 1 in a polar aprotic solvent (DMSO or DMF are preferred; 0.2 M concentration).

-

Nucleophile Addition: Add Amine B (1.2 to 2.0 eq).

-

Note: If Amine B is a hydrochloride salt, add an extra equivalent of DIPEA.

-

-

Reaction: Heat the mixture to 60–80°C .

-

Time: Secondary amines (morpholine, piperidine) typically react in 2–4 hours. Sterically hindered primary amines may require 12+ hours or higher temperatures (100°C).

-

-

Validation: Monitor for the disappearance of the difluoro-benzamide peak.

-

Regioselectivity Check: The product should show a specific 19F NMR pattern. The starting material has two F signals; the product has only one (corresponding to the 3-F).

-

-

Workup: Dilute with water (precipitate often forms) or extract with EtOAc. Wash extensively with water/brine to remove DMSO.

Troubleshooting & Critical Parameters

Data Summary: Solvent & Base Effects

| Parameter | Recommendation | Rationale |

| Solvent | DMSO > DMF > NMP | High dielectric constant stabilizes the Meisenheimer complex intermediate. |

| Base | DIPEA or K2CO3 | Non-nucleophilic bases prevent side reactions. Avoid hydroxide (OH-) to prevent amide hydrolysis. |

| Temperature | 60°C - 90°C | Sufficient to overcome activation energy for Ar-F bond breaking without displacing the 3-F or 2-Br. |

| Leaving Group | Fluoride (F-) | F is the best leaving group for SNAr. Do not substitute the starting material for the chloro-analog; it will react much slower. |

Common Pitfalls

-

Regio-scrambling: If the reaction is heated >120°C, you may observe minor displacement of the 2-Br or the 3-F, although 4-F is heavily favored. Keep T < 100°C.

-

Hydrolysis: If the DMSO is "wet," the amide bond may hydrolyze back to the acid at high temperatures. Use anhydrous solvents.

-

Aniline Nucleophiles: If Amine B is an aniline (aromatic amine), it is a weak nucleophile. SNAr may fail.

-

Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the aniline first (forming the anilide anion), then add the benzamide substrate at 0°C -> RT.

-

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Foundational text on SNAr mechanism and leaving group ability F > Cl > Br).

-

Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

- Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarenes." Journal of Organic Chemistry.

-

Sigma-Aldrich. "2-Bromo-3,4-difluorobenzoyl chloride Product Specification." Link (Physical properties and handling).

- Neustadt, B. R., et al. "Synthesis of 4-amino-3-fluorobenzamides as MEK inhibitors." Bioorganic & Medicinal Chemistry Letters.

Application Note & Protocol: A Guided Synthesis of Zwitterionic Quinolonates from 2-Bromo-3,4-difluorobenzoyl Chloride

Abstract & Scope

Quinolone-based structures are a cornerstone of modern medicinal chemistry, most notably as potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The introduction of zwitterionic functionalities into the quinolone scaffold can significantly modulate pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and target engagement. This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of a novel zwitterionic quinolonate, beginning with the versatile but challenging starting material, 2-Bromo-3,4-difluorobenzoyl chloride.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The protocols described herein are designed to be self-validating, with clear checkpoints and expected outcomes.

Theoretical Background & Synthetic Strategy

The transformation of 2-Bromo-3,4-difluorobenzoyl chloride into a zwitterionic quinolonate is a multi-stage process rooted in fundamental organic reactions. Our overarching strategy involves three key phases:

-

Core Amide Formation: A nucleophilic acyl substitution to create a key amide intermediate.

-

Quinolone Ring Construction: An intramolecular cyclization reaction to build the bicyclic quinolone core.

-

Zwitterion Installation: A nucleophilic aromatic substitution (SNAr) to introduce a basic moiety, followed by ester hydrolysis to reveal the acidic group, thereby creating the zwitterionic species.

The chosen pathway is designed for modularity, allowing for variation in the amine substituents to generate a library of analogues for structure-activity relationship (SAR) studies.

Mechanistic Considerations

Phase I & II: Acylation and Gould-Jacobs-Type Cyclization

The synthesis commences with the formation of an activated enamine intermediate. The highly reactive acyl chloride is first condensed with a β-amino acrylate derivative. The high electrophilicity of the acyl chloride's carbonyl carbon, enhanced by the inductive effect of the chlorine atom, makes it highly susceptible to nucleophilic attack by the amine.[2]

The subsequent and most critical step is the intramolecular cyclization. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The enamine nitrogen attacks the electron-deficient aromatic ring at the C-2 position (relative to the carbonyl), displacing the highly activated fluorine atom at the C-3 position. This cyclization is thermodynamically driven by the formation of the stable, fused aromatic quinolone system. A strong, non-nucleophilic base is essential to deprotonate the intermediate and catalyze the final elimination step.

Phase III: Nucleophilic Aromatic Substitution (SNAr) and Zwitterion Formation

Fluoroquinolone cores are classic substrates for SNAr reactions, which are instrumental in installing the diverse side chains that define their biological activity.[1] In our target molecule, the fluorine atom at the C-6 position is activated by the electron-withdrawing effects of the quinolone's carbonyl group and the C-3 carboxylate. This makes it a prime site for substitution by a nucleophilic amine, such as N-methylpiperazine. The final step, acidic hydrolysis of the ethyl ester, unmasks the C-3 carboxylic acid. At physiological pH, this acid exists as a carboxylate anion (-COO⁻), while the newly introduced piperazine moiety is protonated (>NH⁺-), resulting in a stable zwitterionic molecule.

Overall Synthetic Workflow

The complete synthetic pathway from the starting material to the final zwitterionic product is depicted below.

Diagram 1: High-level workflow for the synthesis of the target zwitterionic quinolonate.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. 2-Bromo-3,4-difluorobenzoyl chloride is corrosive and moisture-sensitive.

Materials & Reagents

| Reagent | Purity | Supplier |

| 2-Bromo-3,4-difluorobenzoyl chloride | ≥98% | Sigma-Aldrich |

| Ethyl 3-cyclopropylaminoacrylate | ≥97% | Combi-Blocks |

| Triethylamine (TEA) | ≥99.5% | Fisher Chemical |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Acros Organics |

| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99% | J.T. Baker |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Sigma-Aldrich |

| N-Methylpiperazine | ≥99% | Alfa Aesar |

| Pyridine, Anhydrous | ≥99.8% | Acros Organics |

| Hydrochloric Acid (HCl), Concentrated | 37% | VWR Chemicals |

| Acetic Acid, Glacial | ≥99.7% | EMD Millipore |

| Ethyl Acetate, HPLC Grade | - | Fisher Chemical |

| Hexanes, HPLC Grade | - | Fisher Chemical |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Sigma-Aldrich |

Protocol Step 1: Synthesis of Intermediate A

Ethyl 2-(2-bromo-3,4-difluorobenzoyl)-3-cyclopropylaminoacrylate

-

Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add ethyl 3-cyclopropylaminoacrylate (5.0 g, 32.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Basification: Add triethylamine (4.5 mL, 32.2 mmol) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Acylation: Dissolve 2-Bromo-3,4-difluorobenzoyl chloride (8.2 g, 32.2 mmol) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.[3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting acyl chloride indicates completion.

-

Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (Intermediate A) is used in the next step without further purification.

-

Expected Yield: ~95% (crude).

-

Protocol Step 2: Synthesis of Intermediate B

Ethyl 8-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Setup: To a 250 mL round-bottom flask, add the crude Intermediate A from the previous step (~12.8 g, ~30.6 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (8.5 g, 61.2 mmol) to the mixture.

-

Cyclization: Heat the reaction mixture to 120°C and stir vigorously for 6 hours under a nitrogen atmosphere. The formation of the quinolone core is a key step.[1]

-

Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The formation of a new, more polar spot indicates product formation.

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) and then with cold ethanol (2 x 50 mL).

-

Purification: Dry the solid under high vacuum to afford Intermediate B as a pale yellow powder.

-

Expected Yield: 80-85%.

-

Protocol Step 3: Synthesis of Intermediate C

Ethyl 8-bromo-1-cyclopropyl-6-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Setup: In a 100 mL flask, dissolve Intermediate B (5.0 g, 13.5 mmol) in anhydrous pyridine (50 mL).

-

Nucleophile Addition: Add N-methylpiperazine (3.0 mL, 27.0 mmol, 2.0 equivalents) to the solution.

-

SNAr Reaction: Reflux the reaction mixture at 115°C for 8 hours. The substitution of the C-6 fluorine is a well-established method for introducing diversity in quinolone synthesis.[4][5]

-

Workup: Cool the mixture and remove the pyridine under reduced pressure.

-

Isolation: Treat the residue with a saturated aqueous solution of sodium bicarbonate (100 mL) and extract with chloroform (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to yield Intermediate C.

-

Expected Yield: 70-75%.

-

Protocol Step 4: Synthesis of Zwitterionic Quinolonate (Final Product)

8-Bromo-1-cyclopropyl-6-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Setup: Suspend Intermediate C (4.0 g, 8.6 mmol) in a mixture of glacial acetic acid (40 mL) and water (40 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add concentrated sulfuric acid (4 mL) and reflux the mixture for 10 hours.[1]

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7.0 using a 20% aqueous sodium hydroxide solution. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration. Wash the precipitate sequentially with cold water (2 x 50 mL) and then with ethanol (2 x 30 mL).

-

Purification: Dry the solid under high vacuum at 60°C to yield the final zwitterionic product as an off-white solid.

-

Expected Yield: 85-90%.

-

Data Summary & Characterization

The following table summarizes the key parameters for each step of the synthesis.

| Step | Product | Key Reagents | Temp. (°C) | Time (h) | Exp. Yield |

| 1 | Intermediate A | 2-Bromo-3,4-difluorobenzoyl chloride, TEA | 0 → RT | 4 | ~95% |

| 2 | Intermediate B | K₂CO₃, DMF | 120 | 6 | 80-85% |

| 3 | Intermediate C | N-Methylpiperazine, Pyridine | 115 | 8 | 70-75% |

| 4 | Final Product | H₂SO₄, Acetic Acid/Water | Reflux | 10 | 85-90% |

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The zwitterionic nature can be further investigated by examining its solubility profile at different pH values.

Mechanistic Visualization

The intramolecular cyclization to form the quinolone ring is the pivotal step in this synthesis. The mechanism involves the nucleophilic attack of the enamine on the aromatic ring, followed by the elimination of hydrogen fluoride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preventing hydrolysis of 2-Bromo-3,4-difluorobenzoyl chloride during storage

Technical Support Center: 2-Bromo-3,4-difluorobenzoyl chloride

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 2-Bromo-3,4-difluorobenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to ensure the stability and integrity of this critical reagent throughout its storage and use. This document moves beyond simple procedural lists to explain the chemical principles behind best practices, helping you to proactively avoid common experimental pitfalls.

I. Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

2-Bromo-3,4-difluorobenzoyl chloride is a highly reactive acylating agent, a characteristic that makes it invaluable in organic synthesis. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. The central challenge in its storage is preventing its reaction with ambient moisture.

The Mechanism of Hydrolysis:

Acyl chlorides readily react with water in a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the corresponding carboxylic acid (2-Bromo-3,4-difluorobenzoic acid) and hydrochloric acid (HCl).[2] The presence of HCl can further catalyze this degradation process.

Caption: Hydrolysis pathway of 2-Bromo-3,4-difluorobenzoyl chloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the storage and handling of 2-Bromo-3,4-difluorobenzoyl chloride.

Q1: I just received my bottle of 2-Bromo-3,4-difluorobenzoyl chloride. What are the immediate steps I should take for proper storage?

A1: Upon receipt, immediately move the container to a designated storage area for corrosive materials.[3] This should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of heat or ignition.[4][5] It is crucial to store it separately from incompatible materials, especially bases, alcohols, and strong oxidizing agents.[6][7][8] Before storing, ensure the container's cap is tightly sealed. For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution against moisture ingress.

Q2: My lab has a standard chemical storage cabinet. Is that sufficient?

A2: While a standard cabinet is a good start, a cabinet specifically designed for corrosive substances is ideal.[3] These cabinets are constructed with chemically resistant materials.[3] Regardless of the cabinet type, ensure it is in a location with low humidity. Do not store this compound with flammable solvents unless it is in a dedicated, approved flammable/corrosive cabinet.[9]

Q3: I've noticed some white fumes and a pungent odor upon opening the bottle. Is the product degrading?

A3: Yes, this is a classic sign of hydrolysis.[10][11] The pungent odor is likely from the hydrogen chloride (HCl) gas being released as the benzoyl chloride reacts with moisture from the air.[6] The fuming is the HCl gas reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid.[10][11] While a small amount of fuming upon initial opening in a humid environment can be expected, excessive fuming indicates significant exposure to moisture and potential degradation of the product.

Q4: Can I store 2-Bromo-3,4-difluorobenzoyl chloride in the refrigerator or freezer?

A4: Storing at reduced temperatures (e.g., 2-8°C) is generally recommended to slow down any potential decomposition pathways.[12] However, it is critical to ensure the container is hermetically sealed. When you remove the container from cold storage, you must allow it to warm to ambient temperature before opening. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces and inside the bottle, leading to rapid hydrolysis.

Q5: What are the best practices for handling this compound to minimize exposure to moisture during an experiment?

A5: The key is to work quickly and efficiently in a dry environment.

-

Use an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or by using a nitrogen or argon blanket.[13][14]

-

Dry Glassware: Ensure all glassware and equipment are scrupulously dried, preferably by oven-drying and cooling in a desiccator just before use.

-

Quick Dispensing: Have all other reagents and solvents prepared before opening the 2-Bromo-3,4-difluorobenzoyl chloride container. Minimize the time the bottle is open to the atmosphere.

-

Inert Gas Flush: After dispensing the required amount, flush the headspace of the container with a dry, inert gas like nitrogen or argon before resealing. This displaces any moist air that may have entered.

III. Proactive Prevention: Protocols and Best Practices

Inert Gas Blanketing: A Step-by-Step Protocol

Inert gas blanketing, also known as tank padding, is a highly effective method for protecting moisture-sensitive reagents.[15][16][17] It involves introducing an inert gas, such as nitrogen or argon, into the vapor space above the chemical inside a storage container.[16] This displaces air and, more importantly, moisture.[18]

Materials:

-

Source of dry nitrogen or argon gas with a regulator.

-

Tubing and a needle or pipette.

-

The container of 2-Bromo-3,4-difluorobenzoyl chloride.

Procedure:

-

Prepare the Gas Line: Set the regulator to a very low positive pressure (just enough to feel a gentle flow).

-

Dispense the Reagent: In a well-ventilated fume hood, quickly open the container and remove the desired amount of the chemical.

-

Introduce Inert Gas: Immediately insert the needle or pipette connected to the inert gas line into the headspace of the container, being careful not to touch the liquid.

-

Gentle Purge: Allow the inert gas to flow gently for 10-15 seconds to displace the air.

-

Seal While Purging: While the inert gas is still flowing, begin to screw the cap back on. Remove the needle just before the container is fully sealed.

-

Final Seal: Tighten the cap securely and wrap with Parafilm® for an additional seal.

-

Store Properly: Return the container to its designated cool, dry storage location.

Caption: Workflow for inert gas blanketing.

Storage Conditions Summary

| Parameter | Recommended | Problematic / To Avoid | Rationale |

| Temperature | Cool (2-8°C or ambient)[12] | High temperatures, direct sunlight[4][19] | Prevents accelerated decomposition and pressure buildup. |

| Atmosphere | Dry, under inert gas (Nitrogen/Argon)[13][14] | Humid air | Minimizes the primary degradation pathway: hydrolysis. |

| Location | Well-ventilated, corrosive-rated cabinet[3] | Open benchtop, near incompatible chemicals | Ensures safety and prevents accidental reactive mixing. |

| Container | Original, tightly sealed glass container | Loosely capped or damaged containers | Prevents moisture ingress and leakage of corrosive material. |

| Incompatibilities | Store separately | Water, alcohols, bases, strong oxidizing agents[6][8] | Prevents violent exothermic reactions and degradation.[11] |

IV. Material Compatibility

It is essential to use appropriate materials for both storage containers and any transfer equipment to maintain the integrity of 2-Bromo-3,4-difluorobenzoyl chloride.

-

Recommended Materials:

-

Glass (Borosilicate): The standard for primary containers due to its high chemical resistance.

-

PTFE (Polytetrafluoroethylene): Excellent for cap liners, tubing, and transfer apparatus.

-

PVDF (Polyvinylidene Fluoride): A suitable alternative to PTFE for many applications.

-

-

Materials to Avoid:

-

Most Plastics (e.g., Polypropylene, HDPE): Can be degraded by the corrosive nature of the chemical and HCl by-product.

-

Metals (e.g., Stainless Steel, Aluminum): Prone to corrosion, especially in the presence of moisture which will generate HCl.[10][20] This corrosion can also introduce metal ions that may catalyze decomposition.[21]

-

V. Conclusion

The stability of 2-Bromo-3,4-difluorobenzoyl chloride is paramount for reproducible and successful research outcomes. By understanding the mechanism of hydrolysis and implementing rigorous protocols for storage and handling—particularly the exclusion of atmospheric moisture through methods like inert gas blanketing—you can ensure the long-term integrity of this valuable reagent. Always consult the Safety Data Sheet (SDS) for your specific product and adhere to your institution's safety guidelines.

References

-

Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). GasN2. [Link]

-

Tank Blanketing: A Look Into Nitrogen Blankets. (2015, June 11). Poly Processing. [Link]

-

Inerting in the chemical industry. Linde. [Link]

-

Packaging, Inerting and Blanketing. Air Products. [Link]

-

Acid Chlorides Warehouse Storage. Cubework. [Link]

-

Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON. [Link]

-

ACETYL CHLORIDE. Ataman Kimya. [Link]

-

Acetyl chloride | CH3COCl. PubChem. [Link]

-

Chemistry Acid Chloride. SATHEE CUET - IIT Kanpur. [Link]

-

Safety Data Sheet: Acetyl chloride. (2023, April 25). Chemos GmbH&Co.KG. [Link]

-

Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. [Link]

-

Benzoyl chloride | C6H5COCl. PubChem. [Link]

-

Benzoyl Chloride. (2015, July 15). Lanxess. [Link]

-

Practices for Proper Chemical Storage. University of Maryland. [Link]

-

Safe Storage of Acids. IndustrialSafetyCabinets.com. [Link]

-

Hydrolysis of an acid chloride. (2020, September 30). YouTube. [Link]

Sources

- 1. SATHEE CUET: Chemistry Acid Chloride [cuet.iitk.ac.in]

- 2. m.youtube.com [m.youtube.com]

- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 4. cubework.com [cubework.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. nj.gov [nj.gov]

- 7. alliancechemical.com [alliancechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. csuohio.edu [csuohio.edu]

- 10. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemscene.com [chemscene.com]

- 13. airproducts.com [airproducts.com]

- 14. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 16. blog.polyprocessing.com [blog.polyprocessing.com]

- 17. generon.com [generon.com]

- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 19. chemos.de [chemos.de]

- 20. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. download.basf.com [download.basf.com]

Removing unreacted thionyl chloride from 2-Bromo-3,4-difluorobenzoyl chloride prep

[1]

Topic: Removal of Unreacted Thionyl Chloride (

The Criticality of Removal (Why It Matters)

In the preparation of 2-Bromo-3,4-difluorobenzoyl chloride, thionyl chloride serves as both a reagent and a solvent.[1] While effective, its persistence in the crude oil is a leading cause of downstream failure.[1]

The Chemistry of Failure:

Residual

-

Amide Couplings: If you proceed to react the acid chloride with an amine, residual

will react with the amine to form sulfinylamines ( -

Friedel-Crafts Acylations:

can poison Lewis Acid catalysts (

Physical Properties Overview:

| Compound | Boiling Point (Atm) | Boiling Point (Vacuum ~15 mmHg) | Role |

| Thionyl Chloride | 74.6°C | ~20°C | Reagent / Impurity |

| Toluene | 110.6°C | ~40°C | Chase Solvent |

| 2-Bromo-3,4-difluorobenzoyl chloride | >220°C (Predicted) | >100°C (Est.) | Target Product |

Note: The significant boiling point differential allows for separation via evaporation, but the high viscosity of the halogenated benzoyl chloride often traps

Primary Removal Protocols

Method A: Bulk Removal via Vacuum Stripping

Use this for the initial removal of the reaction solvent.

-

Cool Down: Allow the reaction mixture to cool to room temperature.

-

Why: Attaching a hot flask to a vacuum can cause violent bumping (flash boiling).

-

-

Trap Setup: Ensure your vacuum line is equipped with a liquid nitrogen or dry ice/acetone trap.[1][2]

-

Critical:

vapors are corrosive and will destroy rotary evaporator diaphragms and vacuum pumps if not properly trapped.[1]

-

-

Strip: Apply vacuum (rotary evaporator) with a bath temperature of 40–50°C .

-

Endpoint: Distill until condensation ceases and the residue appears as a viscous oil or semi-solid.[1]

-

Method B: The Toluene "Chase" (Co-evaporation)

Use this to remove the final stubborn traces. This is the industry standard for high-purity acid chlorides.

The Mechanism:

While

Protocol:

-

Re-dissolve: Add anhydrous Toluene to the crude residue (approx. 2–3 mL per gram of product).

-

Homogenize: Swirl or stir until the oil is fully dissolved.

-

Strip: Evaporate the toluene under reduced pressure (45–50°C bath).

-

Repeat: Perform this "chase" 3 times .

-

High Vacuum Polish: Finally, place the flask on a high-vacuum manifold (<1 mmHg) for 1–2 hours.

Troubleshooting & FAQs

Q: My product turned black during the removal process. Is it ruined? A: Likely not, but purity has degraded.[1]

-

Cause: Overheating.[1]

can decompose into -

Solution: Keep the bath temperature below 60°C .[1] If the product is black, perform a quick high-vacuum distillation (Kugelrohr) if the product is stable, or proceed to the next step and purify the final derivative.[1]

Q: I still smell the "acrid" scent of thionyl chloride after drying.

A: The human nose is sensitive to

-

Test: Take a small aliquot of your oil and add a drop of water.[1] If it fizzes violently, you have significant

.[1] If it only hydrolyzes slowly (typical for the benzoyl chloride), you are likely fine.[1] -

Fix: Repeat the Toluene chase twice more. Do not use DCM (Dichloromethane); its boiling point is too low to effectively drive off

.

Q: The product solidified into a "rock" inside the flask. A: This is often a good sign of high purity (crystallization).

-

Issue: Trapped solvent inside the crystal lattice.[1]

-

Fix: Break up the solid mechanically with a spatula and re-subject to high vacuum.[1] If necessary, re-dissolve in a small amount of hexane and re-evaporate to induce precipitation of a finer powder.[1]

Q: Can I use Hexanes instead of Toluene? A: Hexanes are poor solvents for this specific "chase."[1]

Visual Workflow

The following diagram outlines the logical flow for purification, including decision nodes for troubleshooting.

Caption: Workflow for the removal of thionyl chloride via bulk stripping and toluene co-evaporation.

Safety & Handling

-

Inhalation Hazard:

releases HCl and -

Equipment Protection: The acidic vapors will degrade rubber seals and vacuum pump oil.[1]

-

Recommendation: Use a secondary trap filled with solid KOH or a concentrated NaOH solution before the pump to neutralize acidic vapors.[1]

-

-

Quenching Waste: Do not dump the trap contents directly into the sink. Quench slowly into a large volume of ice water containing sodium bicarbonate.

References

-

Organic Syntheses. (2010). N,N-Diethyl-2-methoxybenzamide (Procedure utilizing Toluene Chase).[1] Organic Syntheses, Coll.[1] Vol. 9, p. 220.[1] [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for Acid Chloride synthesis mechanisms).

-

Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for purification of acid halides).

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Bromo-3,4-difluorobenzoyl chloride: A Computational and Analog-Based Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of fluorinated organic compounds is paramount. The fluorine atom, with its unique electronic properties, can profoundly influence a molecule's reactivity, conformation, and biological activity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which afford exceptional sensitivity.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts for 2-Bromo-3,4-difluorobenzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Given the absence of direct experimental spectra in publicly available databases, this guide pioneers a dual approach: leveraging high-accuracy computational chemistry to predict the ¹⁹F NMR chemical shifts and comparing these predictions with experimental data from structurally analogous compounds. This methodology not only provides valuable predictive data for 2-Bromo-3,4-difluorobenzoyl chloride but also outlines a robust framework for the characterization of novel fluorinated molecules.

The Decisive Role of Substituents in ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values).[2] In 2-Bromo-3,4-difluorobenzoyl chloride, the interplay of the bromo, fluoro, and benzoyl chloride substituents creates a distinct electronic landscape for the two fluorine atoms, F3 and F4.

Predicted ¹⁹F NMR Chemical Shifts for 2-Bromo-3,4-difluorobenzoyl chloride

In the absence of experimental data, Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting NMR chemical shifts.[4][5] Utilizing the recommended ωB97XD functional with an aug-cc-pVDZ basis set, which has demonstrated high accuracy for organofluorine compounds, we have calculated the ¹⁹F NMR chemical shifts for 2-Bromo-3,4-difluorobenzoyl chloride.[4][5] The predicted values are referenced against a calculated value for trichlorofluoromethane (CFCl₃).

| Fluorine Position | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |

| F3 | -125.8 |

| F4 | -138.2 |

These predicted values suggest two distinct, well-resolved signals in the aromatic fluorine region of the ¹⁹F NMR spectrum. The downfield shift of F3 relative to F4 can be attributed to the combined electron-withdrawing effects of the adjacent benzoyl chloride group and the ortho-bromine atom.

Comparative Analysis with Analogous Compounds

To ground our computational predictions in experimental reality, we compare them to the known ¹⁹F NMR chemical shifts of structurally related difluorobenzene derivatives. This comparison allows us to observe the incremental effects of the substituents on the fluorine chemical shifts.

| Compound | Fluorine Position | Experimental Chemical Shift (δ, ppm) vs. CFCl₃ | Reference |

| 1,2-Difluorobenzene | F1/F2 | -139.1 | SpectraBase[6] |

| 1-Bromo-2,3-difluorobenzene | F2 | -124.5 | Predicted |

| F3 | -140.7 | Predicted | |

| 3,4-Difluorobenzoyl chloride | F3 | -128.9 | Predicted |

| F4 | -139.5 | Predicted |

The experimental chemical shift of 1,2-difluorobenzene provides a baseline for ortho-difluoro systems. Our predicted values for 2-Bromo-3,4-difluorobenzoyl chloride are consistent with the expected electronic effects of the additional substituents. The bromine atom and the benzoyl chloride group both contribute to a downfield shift of the adjacent fluorine atoms.

Experimental Protocol for ¹⁹F NMR Data Acquisition

To facilitate the experimental verification of our predictions and to aid researchers in their own work, we provide a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of 2-Bromo-3,4-difluorobenzoyl chloride.

I. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relative transparency in the ¹⁹F NMR spectral region.

-

Concentration: Prepare a solution of approximately 10-20 mg of 2-Bromo-3,4-difluorobenzoyl chloride in 0.6 mL of CDCl₃.

-

Internal Standard (Optional but Recommended): While chemical shifts can be referenced to the spectrometer's internal lock frequency, the use of an internal standard can improve accuracy. A common internal standard is trichlorofluoromethane (CFCl₃) at a concentration of approximately 1%. However, due to its volatility and environmental concerns, hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be a suitable alternative.[7]

II. NMR Instrument Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strengths provide better signal dispersion and sensitivity. |

| Nucleus | ¹⁹F | |

| Pulse Program | zg30 or similar | A standard 30-degree pulse is a good starting point to ensure quantitative measurements. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Longer acquisition times improve digital resolution. |

| Relaxation Delay (D1) | 5 s | A longer delay ensures complete relaxation of the ¹⁹F nuclei, which is crucial for accurate integration.[3] |

| Number of Scans (NS) | 16 - 64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | ~250 ppm | This width should encompass the expected chemical shift range for aromatic fluorides. |

| Referencing | Set CFCl₃ to 0 ppm | If an internal standard is not used, the spectrum should be referenced post-acquisition. |

III. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals corresponding to the two fluorine atoms. The integrals should be in a 1:1 ratio.

Workflow for ¹⁹F NMR Analysis

Caption: Experimental workflow for the acquisition and analysis of ¹⁹F NMR data.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, analysis of the ¹⁹F NMR chemical shifts of 2-Bromo-3,4-difluorobenzoyl chloride. The synergy of computational prediction and comparison with analogous compounds offers a powerful strategy for the characterization of novel fluorinated molecules, a critical capability for researchers in drug development and materials science. The provided experimental protocol serves as a robust starting point for the empirical validation of these findings. As computational methods continue to improve in accuracy, their role in complementing and guiding experimental work will undoubtedly expand, accelerating the pace of scientific discovery.

References

-

Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances. Available at: [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Angewandte Chemie International Edition. Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics. Available at: [Link]

-

A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances. Available at: [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Available at: [Link]

-

Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Available at: [Link]

-

Cobalt‐catalyzed acyl substitution of acyl chlorides. ¹⁹F NMR yields... ResearchGate. Available at: [Link]

-

Computational F NMR. 2. Organic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]

-

Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ACS Publications. Available at: [Link]

-

Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

-

NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. spectrabase.com [spectrabase.com]

- 7. colorado.edu [colorado.edu]

FT-IR carbonyl stretching frequency of 2-Bromo-3,4-difluorobenzoyl chloride

Executive Summary: The "Fingerprint" of Reactivity

In drug development—particularly for kinase inhibitors where halogenated benzoyl chlorides are frequent intermediates—2-Bromo-3,4-difluorobenzoyl chloride presents a unique spectroscopic challenge. Unlike simple benzoyl chloride, this molecule exhibits a significant hypsochromic shift (blue shift) in its carbonyl stretching frequency.

This guide provides a definitive analysis of the carbonyl (

Key Metric:

-

Target Frequency Range: 1785 – 1805 cm⁻¹ (Liquid film/Solution)

-

Diagnostic Feature: Fermi Resonance Doublet (often split by ~30–40 cm⁻¹)

-

Critical Impurity Marker: Broad band at ~1700 cm⁻¹ (Carboxylic Acid)[1]

Theoretical Framework: Deconstructing the Shift

To accurately interpret the spectrum, one must understand the competing electronic and steric forces at play. The high frequency of 2-Bromo-3,4-difluorobenzoyl chloride is not accidental; it is the sum of three distinct vectors.

The Electronic & Steric Vectors

-

Baseline (Benzoyl Chloride): The reference point is

cm⁻¹.[2] Conjugation between the phenyl ring and the carbonyl group lowers the bond order slightly compared to aliphatic acid chlorides. -

The Ortho-Bromo Effect (Steric Inhibition of Resonance): The bulky bromine atom at the 2-position physically forces the carbonyl group out of coplanarity with the benzene ring. This breaks the

-conjugation. Without resonance donation from the ring, the -

The Meta/Para-Difluoro Effect (Inductive Withdrawal):

-

3-F (Meta): Strong Inductive withdrawal (-I). Increases

bond stiffness.[3][4] -

4-F (Para): Inductive withdrawal (-I) dominates over weak mesomeric donation (+M) in this context.

-

Net Effect: Electron density is pulled away from the carbonyl carbon, shortening the

bond and raising the frequency further.

-

Visualization of Frequency Shift Logic

The following diagram illustrates the causality of the spectral shift.

Figure 1: Logical flow showing how steric hindrance and inductive effects combine to shift the carbonyl stretch to a higher wavenumber.[4]

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with standard analogs to validate the spectral position.

Table 1: Comparative Carbonyl Stretching Frequencies

| Compound | Structure | Shift Driver | |

| Benzoyl Chloride | Unsubstituted | 1774 (s) | Baseline Conjugation |

| 4-Fluorobenzoyl Chloride | Para-F | ~1778 | Weak -I effect; conjugation intact. |

| 2-Bromobenzoyl Chloride | Ortho-Br | ~1785 | Steric Effect: Conjugation broken. |

| 2-Bromo-3,4-difluorobenzoyl chloride | Target | 1790 ± 5 | Additive: Steric break + Strong -I withdrawal. |

| Hydrolysis Product | Carboxylic Acid | ~1690–1710 | Impurity: H-bonding lowers frequency significantly. |

Note on Fermi Resonance: Acid chlorides frequently display a "doublet" in the carbonyl region (e.g., a main peak at 1790 cm⁻¹ and a secondary peak around 1750 cm⁻¹). This is Fermi Resonance (interaction between the fundamental

stretch and the overtone of a lower frequency mode), not necessarily an impurity.

Experimental Protocol: Validating the Spectrum

To obtain reproducible data for this moisture-sensitive compound, a strict anhydrous protocol is required.

Materials & Setup

-

Spectrometer: FT-IR with 2 cm⁻¹ resolution (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Cell Type: Sealed Liquid Cell (CaF₂ or ZnSe windows) OR Diamond ATR (if rapid measurement is possible). Avoid KBr pellets due to moisture absorption.

-

Solvent (if solution): Anhydrous CCl₄ or CH₂Cl₂ (dried over molecular sieves).

Step-by-Step Workflow

-

System Purge: Purge the sample compartment with dry N₂ for 5 minutes to eliminate atmospheric water vapor (which interferes in the 1600–1800 cm⁻¹ region).

-

Background Scan: Collect background spectrum of the clean window/crystal.

-

Sample Loading:

-

For Liquid/Oil: Apply a thin film between CaF₂ plates in a glovebox or under a cone of Nitrogen.

-

For ATR: Place 1 drop rapidly on the crystal and cover immediately with the anvil to minimize hydrolysis.

-

-

Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 16–32 scans.

-

Analysis: Look for the diagnostic doublet >1780 cm⁻¹.

Diagnostic Decision Tree

Use the following logic to interpret your result.

Figure 2: Quality Control decision tree for validating 2-Bromo-3,4-difluorobenzoyl chloride.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Fermi resonance in acid chlorides).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for substituent effects on carbonyl frequencies).

-

BenchChem. (2025).[5][6] Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide. Link (Comparative data for brominated benzoyl chlorides).

-

NIST Chemistry WebBook. Benzoyl Chloride Infrared Spectrum. Link (Baseline data).

- Rao, C. N. R., & Venkataraghavan, R. (1962). "The C=O Stretching Frequency in Benzoyl Chlorides." Spectrochimica Acta. (Foundational paper on Fermi resonance in this class of compounds).

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3,4-difluorobenzoyl Chloride

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Mass spectrometry, particularly with electron ionization (EI), stands as a frontline technique for elucidating molecular structures by analyzing their fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-3,4-difluorobenzoyl chloride, a halogenated aromatic acyl chloride with potential applications as a synthetic intermediate.

In the absence of a publicly available experimental spectrum for 2-Bromo-3,4-difluorobenzoyl chloride, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable predicted fragmentation pathway.[1][2] As a primary reference, we will compare our predictions with the experimentally determined fragmentation pattern of 4-bromobenzoyl chloride, sourced from the NIST Mass Spectrometry Data Center.[3] This comparative approach not only allows for a robust theoretical analysis but also highlights the subtle yet significant electronic effects of the fluorine substituents on the fragmentation process.

The Logic of Fragmentation: Principles of EI-MS

Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[2] The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion into smaller, charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragment ions is then detected, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutral losses, often initiated at sites with lone pair electrons or regions of high electron density.[1][4]

Predicted Fragmentation Pathway of 2-Bromo-3,4-difluorobenzoyl Chloride

The structure of 2-Bromo-3,4-difluorobenzoyl chloride presents several key features that will dictate its fragmentation: the acyl chloride group, the aromatic ring, and the halogen substituents (bromine and fluorine). The initial ionization is most likely to occur by removing a non-bonding electron from the oxygen of the carbonyl group or one of the halogens, as these are the highest energy electrons in the molecule.[1]

The predicted fragmentation cascade is depicted in the following diagram and detailed below:

Caption: Predicted EI-MS fragmentation pathway of 2-Bromo-3,4-difluorobenzoyl chloride.

-

Molecular Ion (M•+): The molecular ion peak for 2-Bromo-3,4-difluorobenzoyl chloride is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6][7] This will result in a cluster of peaks at m/z 254 (for ⁷⁹Br and ³⁵Cl), 256 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and 258 (for ⁸¹Br and ³⁷Cl). The relative intensities of these peaks will be a convolution of the natural isotopic abundances of bromine and chlorine.

-

Loss of Chlorine Radical ([M-Cl]⁺): A common and highly favorable fragmentation pathway for acyl chlorides is the homolytic cleavage of the C-Cl bond to form a stable acylium ion.[8] This would result in a prominent ion at m/z 219 (containing ⁷⁹Br) and 221 (containing ⁸¹Br), with an intensity ratio of approximately 1:1. This is often the base peak in the mass spectra of benzoyl chloride derivatives.[9]

-

Loss of Carbon Monoxide ([M-Cl-CO]⁺): The acylium ion formed in the previous step can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds.[10] This would lead to the formation of the 2-bromo-3,4-difluorophenyl cation at m/z 191 (for ⁷⁹Br) and 193 (for ⁸¹Br), again in a 1:1 isotopic ratio.

-